2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine is an organic compound characterized by a dioxolane ring attached to an ethanamine group
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAUYKHQWYPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate amine under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and amine group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,3-Isopropylidene-sn-glycerol
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine is unique due to its specific combination of a dioxolane ring and an ethanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications .
Biological Activity
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine, with the molecular formula CHNO and CAS number 89855-42-5, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis
The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through methods involving dioxolane derivatives as intermediates. Research indicates that these compounds can be derived from salicylaldehyde and various diols using catalytic methods, yielding high enantiomeric purity and good yields .
Biological Activity Overview
The biological activity of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine has been explored in several studies, focusing on its antibacterial and antifungal properties. The following sections summarize key findings from research studies.
Antimicrobial Activity
A study investigating various 1,3-dioxolane derivatives reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for active compounds ranged from 625 to 1250 µg/mL against these pathogens .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625 |
| 4 | E. faecalis | 625 |
| - | C. albicans | 312.5 |
Antioxidant and Anti-inflammatory Effects
Another study focused on a related compound, Se-DMC (Se-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-chlorobenzoselenolate), which exhibited notable antioxidant properties. In vitro tests demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. Furthermore, in vivo experiments indicated that Se-DMC effectively reduced nociception induced by glutamate and acetic acid in animal models .
Case Studies
Case Study 1: Antibacterial Screening
In a comprehensive screening of various dioxolane derivatives, it was found that several compounds exhibited potent antibacterial activities. The study specifically highlighted the effectiveness of compounds derived from the dioxolane framework against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.
Case Study 2: Antinociceptive Properties
Research on Se-DMC revealed its antinociceptive effects in animal models. The compound significantly reduced pain responses when administered prior to pain-inducing agents like acetic acid. This effect was attributed to the modulation of serotonergic and glutamatergic systems, indicating that dioxolane derivatives could serve as therapeutic agents for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
